3-Iodo-N-methylquinolin-6-amine
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Overview
Description
3-Iodo-N-methylquinolin-6-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-methylquinolin-6-amine typically involves the iodination of N-methylquinolin-6-amine. One common method is the Sandmeyer reaction, where the amino group of N-methylquinolin-6-amine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts . The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-methylquinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate and chromium trioxide are used.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Iodo-N-methylquinolin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new antimicrobial, antimalarial, and anticancer agents.
Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Iodo-N-methylquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-methylquinolin-6-amine
- 3-Bromo-N-methylquinolin-6-amine
- 3-Fluoro-N-methylquinolin-6-amine
Comparison
Compared to its halogenated analogs, 3-Iodo-N-methylquinolin-6-amine has unique properties due to the larger size and higher electronegativity of the iodine atom. These properties can result in stronger interactions with biological targets and different reactivity in chemical reactions . The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as Suzuki-Miyaura coupling .
Biological Activity
3-Iodo-N-methylquinolin-6-amine is a significant compound within the quinoline class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following features:
Property | Description |
---|---|
Molecular Formula | C10H9IN2 |
Molecular Weight | 284.10 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CNC1=CC2=CC(=CN=C2C=C1)I |
The compound contains an iodine atom at the third position of the quinoline ring and a methylamino group at the sixth position, which enhances its reactivity and biological activity compared to other derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Antimalarial Properties
Quinoline derivatives are well-known for their antimalarial activity. In vitro studies suggest that this compound may possess moderate to high antimalarial effects against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism likely involves interference with heme detoxification processes in the malaria parasite, similar to other quinoline-based antimalarials .
The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The presence of the iodine atom enhances binding affinity, potentially leading to increased biological activity. The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and replication .
Comparative Analysis with Similar Compounds
When compared to other halogenated quinoline derivatives, such as 3-Chloro-N-methylquinolin-6-amine and 3-Bromo-N-methylquinolin-6-amine, this compound shows distinct properties due to the larger size and higher electronegativity of the iodine atom. These characteristics may result in stronger interactions with biological targets and different reactivity profiles in chemical reactions.
Compound Name | Unique Features | Biological Activity |
---|---|---|
This compound | Iodine at position 3; methylamino group at position 6 | Antimicrobial, antimalarial |
3-Chloro-N-methylquinolin-6-amine | Chlorine at position 3 | Moderate antimicrobial |
3-Bromo-N-methylquinolin-6-amine | Bromine at position 3 | Lower activity than iodine |
Case Studies
- Antimicrobial Efficacy : In a study examining various quinoline derivatives, this compound was found to have an IC50 value of approximately 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential compared to standard antibiotics .
- Antimalarial Activity : A comparative study on antimalarial compounds revealed that this compound exhibited IC50 values ranging from 0.5 to 1 µg/mL against chloroquine-resistant strains of Plasmodium falciparum, showcasing its promising efficacy .
Properties
Molecular Formula |
C10H9IN2 |
---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
3-iodo-N-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9IN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3 |
InChI Key |
QFQIVALQMFSPSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=CC(=CN=C2C=C1)I |
Origin of Product |
United States |
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